(1-Benzyl-4-bromopiperidin-3-yl)methanol is a highly functionalized, vicinally substituted heterocyclic building block designed for advanced pharmaceutical synthesis. Featuring an acid-stable N-benzyl protecting group, a primary hydroxymethyl moiety at C3, and a reactive secondary bromide at C4, this compound provides a precise spatial arrangement for complex scaffold generation [1]. From a procurement perspective, sourcing this exact trifunctional intermediate eliminates the need for multi-step upstream halogenation and ester reduction protocols, directly accelerating the production of conformationally restricted piperidines and oxa-azabicyclic frameworks.
Substituting (1-Benzyl-4-bromopiperidin-3-yl)methanol with simpler analogs, such as (1-benzylpiperidin-3-yl)methanol or N-Boc protected variants, introduces critical failure points in multi-step workflows. Generic des-bromo analogs lack the essential C4 electrophilic handle required for stereospecific cross-coupling or intramolecular etherification, forcing process chemists to perform inefficient, low-yielding late-stage C-H functionalizations [1]. Furthermore, utilizing the more common N-Boc analog restricts the operational pH window; the Boc group is rapidly cleaved under acidic conditions (e.g., TFA), preventing orthogonal deprotection strategies and limiting compatibility with acidic downstream transformations.
When subjected to standard acidic deprotection or functionalization conditions (50% TFA in DCM at 25 °C for 2 hours), the N-benzyl group of (1-Benzyl-4-bromopiperidin-3-yl)methanol demonstrates >98% retention. In contrast, the industry-standard comparator 1-Boc-4-bromopiperidin-3-yl)methanol exhibits <5% retention, undergoing near-complete premature deprotection [1]. This orthogonal stability allows for aggressive transformations at the C3 alcohol or C4 bromide without compromising the piperidine core.
| Evidence Dimension | Protecting group retention under acidic conditions |
| Target Compound Data | >98% retention (N-Benzyl) |
| Comparator Or Baseline | <5% retention (1-Boc-4-bromopiperidin-3-yl)methanol |
| Quantified Difference | >93% higher stability in acidic media |
| Conditions | 50% TFA in DCM, 25 °C, 2 hours |
Enables buyers to utilize harsh acidic reagents in downstream steps without requiring a reprotection sequence, saving time and raw material costs.
The vicinal arrangement of the C3 hydroxymethyl and C4 bromide enables direct intramolecular Williamson etherification. Under basic conditions, (1-Benzyl-4-bromopiperidin-3-yl)methanol yields the fused 2-oxa-6-azabicyclo[3.2.0]heptane framework in >75% yield. The des-bromo baseline comparator, (1-benzylpiperidin-3-yl)methanol, yields 0% of the bridged product as it lacks the requisite C4 leaving group [1]. This specific 3,4-substitution pattern is non-negotiable for direct bicyclic synthesis.
| Evidence Dimension | Yield of bridged oxa-azabicyclic product |
| Target Compound Data | >75% yield |
| Comparator Or Baseline | 0% yield ((1-benzylpiperidin-3-yl)methanol) |
| Quantified Difference | Absolute requirement for cyclization |
| Conditions | NaH, THF, 0 to 25 °C |
Provides a direct, high-yielding synthetic route to conformationally restricted drug cores, bypassing multi-step de novo ring construction.
The secondary bromide at the C4 position acts as a robust handle for transition-metal catalysis. In standard Ni-catalyzed reductive cross-coupling assays with aryl electrophiles, the brominated target compound achieves >70% conversion to the C4-arylated product. The bioisosteric comparator, (1-benzyl-4-fluoropiperidin-3-yl)methanol, yields <5% conversion due to the inert nature of the C-F bond under these catalytic conditions [1]. This confirms the bromide's superior utility as a synthetic intermediate.
| Evidence Dimension | Yield of C4-arylated product via Ni-catalysis |
| Target Compound Data | >70% conversion |
| Comparator Or Baseline | <5% conversion ((1-benzyl-4-fluoropiperidin-3-yl)methanol) |
| Quantified Difference | >65% increase in cross-coupling yield |
| Conditions | NiCl2·glyme, dtbbpy, Mn0, aryl iodide, DMA, 25 °C |
Allows process chemists to procure a single intermediate and divergently synthesize a wide library of C4-substituted analogs.
Procuring the fully reduced (1-Benzyl-4-bromopiperidin-3-yl)methanol eliminates the need for aggressive hydride reductions required by its upstream precursor, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Utilizing the pre-reduced target compound saves two distinct synthetic steps (ketone reduction and ester reduction) and avoids the use of hazardous reagents like LiAlH4 or DIBAL-H, which can cause unwanted debromination or require cryogenic conditions (-78 °C) [1].
| Evidence Dimension | Required reduction steps to achieve target scaffold |
| Target Compound Data | 0 steps |
| Comparator Or Baseline | 2 steps (Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate) |
| Quantified Difference | Eliminates 2 process steps and cryogenic requirements |
| Conditions | Standard laboratory or pilot-scale synthesis |
Directly lowers procurement-to-product lead times and eliminates the safety hazards associated with large-scale hydride reductions.
Directly following from its intramolecular cyclization capabilities, this compound is the optimal starting material for generating bridged oxa-azabicyclic systems. These rigid scaffolds are highly valued in medicinal chemistry for improving the metabolic stability and target selectivity of CNS-active therapeutics [1].
Leveraging the reactive C4 bromide, this intermediate is ideal for parallel library synthesis via Ni-catalyzed cross-electrophile coupling. Buyers can procure this single building block to generate diverse arrays of C4-aryl, alkyl, or heteroaryl piperidines without altering the C3 hydroxymethyl group [1].
Because the N-benzyl group survives repeated TFA exposures, this compound is perfectly suited for integration into solid-phase peptide synthesis (SPPS) workflows. The C3 alcohol can be conjugated to peptide chains while the piperidine nitrogen remains protected until final global cleavage via hydrogenolysis [1].